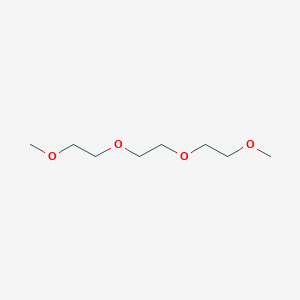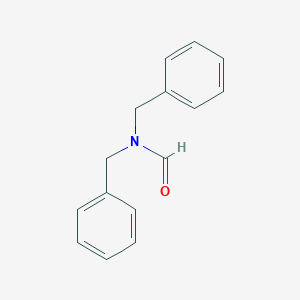
N,N-Dibencilformamida
Descripción general
Descripción
N,N-Dibenzylformamide: is an organic compound with the chemical formula C15H15NO. It is a colorless liquid with a strong pungent odor of azone at room temperature . This compound is often used in organic synthesis and has various applications in different fields.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dibenzylformamide is used as a solvent and reagent in organic synthesis. It is often employed in the preparation of various organic compounds and intermediates .
Biology: In biological research, N,N-Dibenzylformamide is used as a reagent in the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways .
Medicine: It is used in the development of new drugs and therapeutic agents .
Industry: In industrial applications, N,N-Dibenzylformamide is used in the production of dyes, pigments, and other chemical products. It is also used as a solvent in various industrial processes .
Mecanismo De Acción
Target of Action
N,N-Dibenzylformamide is a small organic molecule. It’s structurally similar compound, n-benzylformamide, has been reported to interact with alcohol dehydrogenase 1b , which plays a crucial role in the metabolism of alcohols in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Análisis Bioquímico
Biochemical Properties
The formamide moiety in n,n-Dibenzylformamide is a key functional group that researchers exploit in the study of amide bond formation and cleavage reactions .
Temporal Effects in Laboratory Settings
There is no specific information available on the temporal effects of n,n-Dibenzylformamide in laboratory settings .
Dosage Effects in Animal Models
There is currently no information available on the dosage effects of n,n-Dibenzylformamide in animal models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of Benzyl Bromide with Formamide: One common method to prepare N,N-Dibenzylformamide involves the reaction of benzyl bromide with formamide in the presence of a base such as sodium hydroxide.
Reaction of Benzyl Chloride with Formamide: Another method involves the reaction of benzyl chloride with formamide in the presence of a catalyst such as potassium carbonate.
Industrial Production Methods: In industrial settings, N,N-Dibenzylformamide can be produced through the reaction of benzyl bromide or benzyl chloride with formamide under controlled conditions. The reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Dibenzylformamide can undergo oxidation reactions to form various oxidized products.
Substitution: N,N-Dibenzylformamide can undergo substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: N,N-dibenzylamine.
Substitution: Substituted formamides with different functional groups.
Comparación Con Compuestos Similares
N,N-Dimethylformamide: A similar compound with two methyl groups instead of benzyl groups.
N,N-Diethylformamide: Another similar compound with two ethyl groups.
Uniqueness of N,N-Dibenzylformamide: N,N-Dibenzylformamide is unique due to its benzyl groups, which provide distinct chemical properties and reactivity compared to other formamides. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
N,N-dibenzylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBCWKTCXJYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278076 | |
| Record name | n,n-dibenzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-77-7 | |
| Record name | 5464-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dibenzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
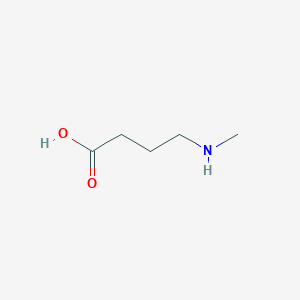
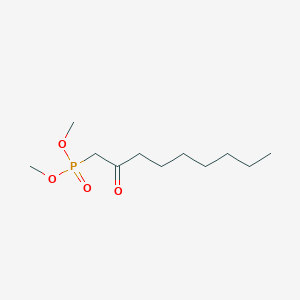


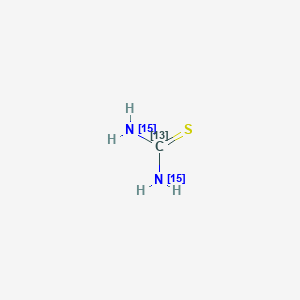
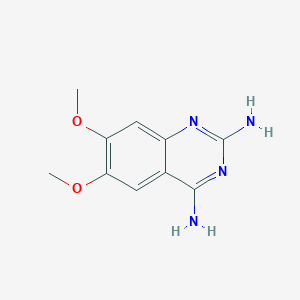

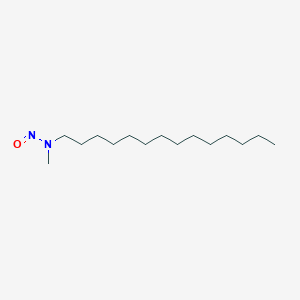
![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)
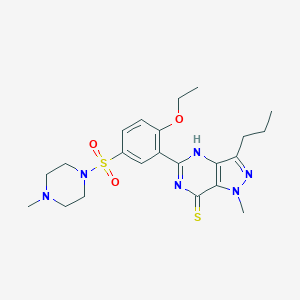
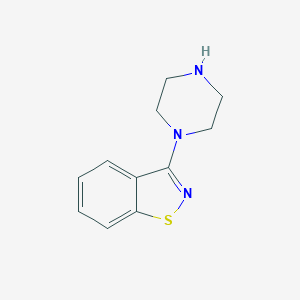
![[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B29122.png)
